Ethyl 4-fluoro-1H-indole-2-carboxylate

Beschreibung

Significance of Indole (B1671886) Derivatives in Chemical and Biological Sciences

The indole nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged structure in medicinal chemistry. ijpsr.comnih.gov This scaffold is present in a vast array of natural products, alkaloids, and synthetic compounds that exhibit a wide spectrum of biological activities. researchgate.netmdpi.com The chemical reactivity of the indole ring allows for its modification to create diverse derivatives, leading to the discovery of novel drug candidates for treating a multitude of diseases. nih.gov

Indole derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant activities. nih.govbio-connect.nl Their ability to interact with various biological targets, such as enzymes and receptors, underscores their importance in drug discovery and development. researchgate.netbio-connect.nl Consequently, the synthesis and biological evaluation of new indole derivatives remain an active and fruitful area of research in medicinal chemistry. ijpsr.commdpi.com

Contextualization of Fluorinated Indole Carboxylates in Contemporary Research

The introduction of fluorine into organic molecules can profoundly influence their physicochemical and biological properties. tandfonline.com In the context of drug design, fluorination is a widely used strategy to enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. tandfonline.com Approximately 20-25% of approved small molecule pharmaceuticals contain at least one fluorine atom, highlighting the significant role of this element in medicinal chemistry. researchgate.net

Fluorinated indole carboxylates, such as Ethyl 4-fluoro-1H-indole-2-carboxylate, combine the beneficial properties of the indole scaffold with the unique attributes of fluorine. This strategic combination has led to the development of novel compounds with promising therapeutic potential. researchgate.net Research in this area focuses on synthesizing new fluorinated indole derivatives and evaluating their biological activities, with the aim of discovering more effective and selective therapeutic agents. chemrxiv.org The selective introduction of fluorine into the indole ring is a key challenge and an area of ongoing synthetic methodology development. rsc.org

Research Trajectories Involving this compound

This compound serves as a crucial intermediate in the synthesis of a variety of functionalized indole derivatives. Its structural features, including the reactive ester group and the potential for substitution on the indole nitrogen and aromatic ring, make it a versatile starting material.

One significant research trajectory involves its use as a building block for the synthesis of novel heterocyclic systems. For instance, it can be a precursor for the creation of fused indole derivatives, such as oxazino[4,3-a]indoles, which are of interest for their potential biological activities. rsc.org The ester functional group can be readily converted to other functionalities, such as hydrazides, which can then be used to construct more complex heterocyclic structures like thiazoles. mdpi.comresearchgate.net

Furthermore, the indole nitrogen of this compound can be alkylated to introduce various substituents, allowing for the exploration of structure-activity relationships in different biological assays. mdpi.comresearchgate.net The synthesis of various N-alkylated derivatives and their subsequent hydrolysis to the corresponding carboxylic acids provides access to a library of compounds for biological screening. mdpi.com

Recent research has also focused on the development of new synthetic methods for preparing fluorinated indoles. These efforts aim to provide more efficient and environmentally friendly routes to these valuable compounds, facilitating their broader application in drug discovery and materials science. researchgate.net

Below is an interactive data table summarizing the properties of this compound and related research compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Application |

| This compound | C11H10FNO2 | 207.20 | Building block for synthesis |

| 1H-Indole-2-carboxylic acid | C9H7NO2 | 161.16 | Intermediate in synthesis |

| Methyl 1H-indole-2-carboxylate | C10H9NO2 | 175.18 | Intermediate in synthesis |

| 1H-Indole-2-carbohydrazide | C9H9N3O | 175.19 | Precursor for heterocycles |

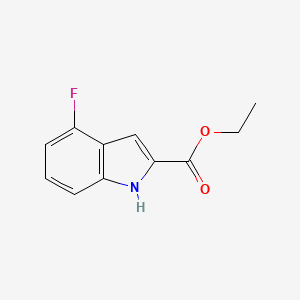

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 4-fluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO2/c1-2-15-11(14)10-6-7-8(12)4-3-5-9(7)13-10/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEXIEZAUJDKKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624613 | |

| Record name | Ethyl 4-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

348-32-3 | |

| Record name | Ethyl 4-fluoro-1H-indole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=348-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-fluoro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 4 Fluoro 1h Indole 2 Carboxylate

Established Synthetic Pathways

The construction of the indole (B1671886) ring system has been a subject of extensive research for over a century, leading to several classical named reactions that remain relevant for the synthesis of substituted indoles like ethyl 4-fluoro-1H-indole-2-carboxylate.

Fischer Indole Synthesis : This is one of the most widely used methods for indole synthesis, discovered by Emil Fischer in 1883. wikipedia.org The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org For the synthesis of fluorinated indole-2-carboxylates, a common approach involves the reaction of a corresponding fluorinated phenylhydrazine with ethyl pyruvate (B1213749). arkat-usa.org For instance, the reaction of 3,4-difluoroaniline (B56902) can be used to prepare the ethyl pyruvate 3,4-difluorophenylhydrazone intermediate. arkat-usa.org Subsequent heating of this hydrazone in the presence of an acid catalyst, such as polyphosphoric acid (PPA), induces cyclization to yield a mixture of isomeric fluoroindole esters, which then require separation. wikipedia.orgarkat-usa.org

Reissert Indole Synthesis : The Reissert synthesis provides a direct route to indole-2-carboxylic acids and their esters. The classical approach involves the reductive cyclization of an o-nitrophenylpyruvic acid. researchgate.net The starting o-nitrophenylpyruvate is typically prepared through a base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate. researchgate.netorgsyn.org The resulting ethyl o-nitrophenylpyruvate undergoes reduction, often with reagents like ferrous sulfate (B86663) and ammonia (B1221849) or through catalytic hydrogenation, which leads to the formation of an intermediate amine that spontaneously cyclizes to yield the indole-2-carboxylic acid. researchgate.netorgsyn.org This acid can then be esterified to give the final ethyl ester product. researchgate.netorgsyn.org This pathway is advantageous as it avoids the potential for isomeric mixtures that can occur in Fischer synthesis when using asymmetrically substituted phenylhydrazines.

Contemporary organic synthesis has introduced a range of catalytic methods that offer improved efficiency, selectivity, and functional group tolerance for the construction of indole rings.

Palladium-Catalyzed Cyclization : Palladium catalysts are highly effective in promoting the cyclization step required for indole formation. One strategy involves the cyclization of an enamine, formed from the reaction of an o-haloaniline derivative with pyruvic acid, in the presence of a palladium catalyst like palladium(II) acetate (B1210297) at elevated temperatures. researchgate.net Another significant advancement is the Buchwald modification of the Fischer indole synthesis, where aryl bromides are cross-coupled with hydrazones using a palladium catalyst, expanding the scope of the reaction. wikipedia.org

Microwave-Assisted Synthesis : The use of microwave irradiation has been shown to accelerate the synthesis of indole-2-carboxylic acid esters. An improved procedure involves the condensation of a 2-halo aryl aldehyde with ethyl isocyanoacetate using an ionic liquid under controlled microwave irradiation. researchgate.net This method presents several advantages, including significantly reduced reaction times, high yields, and more environmentally benign conditions compared to conventional heating methods. researchgate.net

Advanced Synthetic Modifications and Derivatization

Once the this compound scaffold is synthesized, it serves as a versatile platform for further functionalization to produce complex molecules with potential applications in medicinal chemistry and materials science.

The introduction of an amino group onto the indole ring is a key transformation. The C3-position of the indole nucleus is particularly susceptible to electrophilic substitution and can be functionalized through modern coupling reactions. Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for this purpose. Starting from ethyl 3-bromo-1H-indole-2-carboxylate, various aryl amines can be coupled to the C3-position. nih.gov This reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the carbon-nitrogen bond formation. nih.gov

The table below summarizes the synthesis of various ethyl 3-(arylamino)-1H-indole-2-carboxylate derivatives.

| Aryl Amine | Catalyst System | Yield | Reference |

|---|---|---|---|

| 2-Methoxyaniline | Pd(OAc)₂, XPhos, Cs₂CO₃ | Not specified | nih.gov |

| 4-Methoxyaniline | Pd(OAc)₂, XPhos, Cs₂CO₃ | 75% | nih.gov |

| 3-Fluoro-4-methoxyaniline | Pd(OAc)₂, XPhos, Cs₂CO₃ | 86% | nih.gov |

| 4-Fluoroaniline | Pd(OAc)₂, XPhos, Cs₂CO₃ | 80% | nih.gov |

| 2-Chloroaniline | Pd(OAc)₂, XPhos, Cs₂CO₃ | 60% | nih.gov |

The indole-2-carboxylate (B1230498) scaffold is an excellent precursor for constructing fused polycyclic systems. These reactions often involve an initial N-alkylation of the indole nitrogen followed by an intramolecular cyclization.

Oxazino[4,3-a]indole Systems : Ethyl 1H-indole-2-carboxylates can be N-alkylated with activated glycerol (B35011) carbonate. nih.gov The resulting intermediate can then undergo a two-step sequence involving hydrolysis of the ester and carbonate ring, followed by an intramolecular Fischer-Speier esterification to yield 3,4-dihydro-1H- arkat-usa.orgresearchgate.netoxazino[4,3-a]indol-1-ones. nih.gov

Pyrrolo[2,1-c] arkat-usa.orgresearchgate.netbenzodiazepine Core (Duocarmycin Analogues) : Radical cyclization can be employed to form fused systems. For example, N-allyl derivatives of ethyl 4-(benzyloxy)-7-iodo-1H-indole-2-carboxylate can undergo a radical-initiated cyclization using Bu₄SnH and AIBN, leading exclusively to a 6-endo-trig cyclized product, which is a key step toward the synthesis of duocarmycin analogues. nih.gov

Cyclohepta[b]indole Systems : A dearomative (4+3) cycloaddition reaction between 2-vinylindoles and in-situ generated oxyallyl cations provides a route to the cyclohepta[b]indole core structure. acs.org This reaction proceeds under mild, metal-free conditions to afford complex fused scaffolds with high diastereoselectivity. acs.org

The table below outlines different strategies for forming fused heterocyclic systems from indole-2-carboxylate derivatives.

| Starting Material Type | Reaction Type | Fused System Formed | Key Reagents | Reference |

|---|---|---|---|---|

| Ethyl 1H-indole-2-carboxylate | N-alkylation & Intramolecular Esterification | 3,4-dihydro-1H- arkat-usa.orgresearchgate.netoxazino[4,3-a]indole | Glycerol carbonate, Cs₂CO₃, p-TsOH | nih.gov |

| N-allyl-7-halo-indole-2-carboxylate | Radical Cyclization (6-endo-trig) | Pyrroloindoline Core | Bu₄SnH, AIBN | nih.gov |

| Ethyl 2-vinylindole-1-carboxylate | (4+3) Cycloaddition | Cyclohepta[b]indole | α-Bromoketone, Base (DIPEA) | acs.org |

Introducing functional groups at specific positions of the indole ring is crucial for tuning the properties of the final molecule. While the C3 position is most reactive towards electrophiles, other positions can be functionalized using specific strategies.

Halogenation at C7 : The C7 position of the indole ring can be selectively functionalized. For example, direct iodination of ethyl 4-(benzyloxy)-1H-indole-2-carboxylate can be achieved using iodine monochloride in acetic acid, yielding the corresponding 7-iodo derivative. nih.gov This regioselectivity allows for the introduction of a handle for further cross-coupling reactions at a less accessible position.

C-H Functionalization at C3 : Modern catalytic methods allow for the direct functionalization of C-H bonds. Boron trifluoride (BF₃·Et₂O) can catalyze the regioselective intermolecular C-H insertion reaction of indoles with α-diazophosphonates, leading to the formation of C3-functionalized indoles. rsc.org This method provides straightforward access to β-(3-indol)-β-aminophosphonates. rsc.org

The table below provides examples of regioselective functionalization on the indole core.

| Position | Reaction Type | Reagents | Starting Material Substrate | Reference |

|---|---|---|---|---|

| C7 | Iodination | Iodine monochloride, Acetic acid | Ethyl 4-(benzyloxy)-1H-indole-2-carboxylate | nih.gov |

| C3 | C-H Insertion | α-Diazophosphonate, BF₃·Et₂O | Indole derivatives | rsc.org |

| C3 | Amination (via C-Br) | Aryl amine, Pd(OAc)₂, XPhos | Ethyl 3-bromo-1H-indole-2-carboxylate | nih.gov |

Exploration of Green Chemistry Principles in Synthesis

Recent advancements in synthetic organic chemistry have emphasized the incorporation of green chemistry principles to minimize environmental impact. These approaches aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. The synthesis of indole derivatives, including this compound, has benefited from these innovations. researchgate.net

Solvent-free, or solid-state, reactions represent a significant step towards environmentally benign chemical processes. By eliminating the solvent, these methods reduce chemical waste, lower costs, and can sometimes lead to higher yields and shorter reaction times. The Bischler indole synthesis, a classical method for preparing indoles, has been adapted to solvent-free conditions. organic-chemistry.org This involves the solid-state reaction of anilines and α-haloketones, often facilitated by microwave irradiation, to produce various indole derivatives. organic-chemistry.org This approach is advantageous as it avoids the use of toxic metal catalysts and does not require protecting groups for the nitrogen atom. organic-chemistry.org

| Reaction Type | Reactants | Conditions | Outcome | Reference |

| Bischler Indole Synthesis | Anilines, Phenacyl bromides | Solid-state, Sodium bicarbonate, Microwave irradiation (540 W) | 2-Arylindoles in 52-75% yield | organic-chemistry.org |

This table illustrates a general solvent-free method applicable to indole synthesis.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.gov This technique utilizes microwave energy to heat reactions more efficiently and uniformly than conventional heating methods, often resulting in dramatically reduced reaction times, improved yields, and higher product purity. mdpi.com

The synthesis of indole-2-carboxylic acid esters has been successfully achieved using microwave irradiation. researchgate.net One notable procedure involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate in the presence of an ionic liquid, which acts as both a solvent and a microwave energy absorber. researchgate.netresearchgate.net This method offers high yields in short reaction times under mild conditions. researchgate.net Another efficient microwave-assisted method is the palladium-catalyzed intramolecular oxidative coupling of N-aryl enamines, which produces functionalized indoles in excellent yields and with high regioselectivity. mdpi.com

| Method | Reactants | Catalyst/Solvent | Conditions | Key Advantages | Reference |

| Condensation | 2-halo aryl aldehydes/ketones, Ethyl isocyanoacetate | Ionic liquid ([bmim]OH) | Microwave (100 W), 50°C, 10 min | High yield, short reaction time, mild conditions | researchgate.netresearchgate.net |

| Intramolecular Coupling | N-aryl enamines | Palladium catalyst | Microwave irradiation | Excellent yields, high regioselectivity, reduced time | mdpi.com |

This table summarizes key microwave-assisted methods for synthesizing indole esters.

The use of water as a solvent is a cornerstone of green chemistry, given its non-toxic, non-flammable, and abundant nature. While organic compounds often have limited solubility in water, various techniques have been developed to facilitate aqueous reactions. Research into greener methods for indole synthesis has highlighted the use of water as a viable solvent. researchgate.net For instance, the alkylation of the nitrogen atom in ethyl indol-2-carboxylate has been successfully performed using aqueous potassium hydroxide (B78521) (KOH) in acetone, demonstrating the compatibility of water in the reaction system. mdpi.com

Synthetic Applications as a Key Intermediate

This compound serves as a crucial building block in the synthesis of a wide array of more complex molecules, particularly those with potential pharmacological activity. Its structure allows for modification at several positions, making it a versatile starting material. ossila.com

The indole nucleus can be fused or linked to other heterocyclic systems to generate novel compounds with diverse biological activities. While direct synthesis from this compound is not explicitly detailed in the provided search results, related structures are used to create triazine-containing molecules. For example, 1,2,4-triazine (B1199460) derivatives are synthesized from starting materials like 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones, which undergo cyclization and further modification. nih.gov The synthesis of ethyl 1,2,4-triazine-5-carboxylates demonstrates the regioselective construction of the triazine ring system, a strategy that could potentially be adapted to indole carboxylate intermediates. documentsdelivered.com

The primary application of this compound is as a key intermediate for constructing a variety of other indole derivatives. researchgate.netrsc.org The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or used in other transformations. nih.govmdpi.com

This scaffold is particularly valuable in drug discovery. For instance, indole-2-carboxylic acid derivatives have been designed and synthesized as novel inhibitors of HIV-1 integrase. rsc.orgnih.gov In these syntheses, the initial indole ester is often modified, for example by bromination at the C3 position, followed by further coupling reactions to build the final, complex molecule. nih.gov Similarly, this intermediate is used to create novel indoleamide derivatives tested for their anti-proliferative effects against cancer cells and for their activity against Mycobacterium tuberculosis. nih.govmdpi.com The synthesis of 3,4-dihydro-1H- mdpi.comresearchgate.netoxazino[4,3-a]indoles also begins with ethyl 1H-indole-2-carboxylates, showcasing the versatility of this starting material. nih.gov

| Target Compound Class | Synthetic Transformation | Application | Reference |

| Indole-2-carboxamides | Hydrolysis to acid, then amide coupling | Anti-tuberculosis and anti-cancer agents | nih.govmdpi.com |

| HIV-1 Integrase Inhibitors | Bromination, reduction, amide condensation | Antiviral agents | rsc.orgnih.gov |

| Oxazino[4,3-a]indoles | Reaction with activated glycerol carbonate, hydrolysis, esterification | Potentially bioactive compounds | nih.gov |

| N-Alkylated Indoles | Alkylation of indole nitrogen | General indole derivatization | mdpi.com |

This table highlights the application of indole-2-carboxylate esters as versatile building blocks.

Utilization in the Construction of Fluorinated Building Blocks

This compound serves as a pivotal intermediate and a foundational fluorinated building block in synthetic and medicinal chemistry. ossila.comresearchgate.net The strategic placement of a fluorine atom on the indole scaffold significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making its derivatives highly sought after in drug discovery and materials science. researchgate.netnih.gov The versatility of the 4-fluoroindole (B1304775) core allows for its elaboration into a diverse array of more complex fluorinated structures. ossila.com

The reactivity of this compound allows for several transformations to generate novel fluorinated building blocks. The indole nitrogen, the ester functionality, and the aromatic ring itself can be selectively modified.

Research Findings on Synthetic Transformations:

Researchers have developed numerous methods for the functionalization of the indole nucleus, many of which are applicable to this compound for the synthesis of new fluorinated derivatives.

N-H Functionalization: The nitrogen of the indole ring can be readily functionalized. For instance, alkylation of ethyl indol-2-carboxylate can be achieved using potassium hydroxide in acetone, allowing for the introduction of various alkyl groups. mdpi.comresearchgate.net This provides a direct route to N-alkylated 4-fluoroindole-2-carboxylates, which are valuable precursors for more complex targets.

Modification of the C-2 Ester Group: The ethyl ester at the C-2 position can be hydrolyzed to the corresponding carboxylic acid. mdpi.com This carboxylic acid derivative is a versatile building block that can be converted into a wide range of functional groups, such as amides, which are prevalent in biologically active molecules. nih.gov For example, indole-2-carboxylic acids have been used as a starting point for the synthesis of novel HIV-1 integrase inhibitors. nih.gov

Further Ring Functionalization: While the existing fluorine atom influences the reactivity of the benzene (B151609) portion of the indole, further substitutions can be achieved. Electrochemical methods, such as anodic fluorination, have been successfully used to introduce additional fluorine atoms to indole derivatives, yielding trans-2,3-difluoro-2,3-dihydroindoles. researchgate.net Applying such methods to this compound could lead to the synthesis of unique di-fluorinated building blocks.

The following table summarizes potential synthetic pathways starting from this compound to generate new classes of fluorinated building blocks based on established indole chemistry.

Table 1: Synthetic Transformations of this compound

| Starting Material | Reagent/Condition | Product Class | Potential Application | Reference |

| This compound | Alkyl Halide, KOH/Acetone | N-Alkyl-4-fluoro-1H-indole-2-carboxylates | Precursors for APIs | mdpi.comresearchgate.net |

| This compound | 1. KOH/H₂O 2. Amine, Coupling Agent | 4-Fluoro-1H-indole-2-carboxamides | Biologically active compounds, Mtb inhibitors | mdpi.comnih.gov |

| This compound | Anodic Fluorination (e.g., Et₄NF·4HF/MeCN) | Ethyl 2,3,4-trifluoro-2,3-dihydro-1H-indole-2-carboxylate derivatives | Novel fluorinated synthons | researchgate.net |

| This compound | 1. N-protection (e.g., Boc) 2. Halogenation (e.g., NBS) | Halogenated 4-fluoro-1H-indole-2-carboxylate derivatives | Intermediates for cross-coupling reactions | researchgate.net |

These transformations highlight the utility of this compound not just as a static fluorinated molecule, but as a dynamic platform for the generation of a wider library of fluorinated building blocks, each with potentially unique properties for applications in various fields of chemical research. researchgate.net

Structure Activity Relationship Sar Studies of Ethyl 4 Fluoro 1h Indole 2 Carboxylate and Its Analogs

Impact of Fluorine Substitution on Biological Interactions

The introduction of a fluorine atom at the 4-position of the indole (B1671886) ring in ethyl 1H-indole-2-carboxylate has a profound effect on the molecule's physicochemical properties and, consequently, its biological interactions. Fluorine, being the most electronegative element, can alter the electron distribution within the indole ring system, influencing its ability to participate in hydrogen bonding and other non-covalent interactions with biological macromolecules.

The 4-fluoro substitution, in particular, can influence the acidity of the indole N-H proton, which can be a critical determinant in binding to certain receptors. While specific studies detailing the precise interactions of ethyl 4-fluoro-1H-indole-2-carboxylate are limited, the broader understanding of fluorine's role in medicinal chemistry suggests that this substitution is a key driver of its biological activity profile.

Role of the Ester Moiety in Molecular Recognition

The ethyl carboxylate group at the 2-position of the indole ring is another crucial determinant of the molecule's biological activity. This ester moiety can act as a hydrogen bond acceptor through its carbonyl oxygen, facilitating interactions with hydrogen bond donors on a target protein, such as amino acid residues like arginine, lysine, or asparagine.

The size and flexibility of the ethyl group can also influence how the molecule fits into a binding pocket. The ester can be hydrolyzed in vivo to the corresponding carboxylic acid, which may have a different biological activity profile. In some cases, the ester acts as a prodrug, improving bioavailability, with the corresponding carboxylic acid being the active form. Studies on related indole-2-carboxylic acid derivatives have shown that the carboxyl group is critical for binding to certain enzymes, as its replacement leads to a loss of inhibition. sci-hub.se

The orientation of the ester group relative to the indole ring is also important for molecular recognition. The planarity of the indole system, combined with the rotational freedom of the ester group, allows the molecule to adopt various conformations, one of which may be optimal for binding to a specific biological target.

Systematic Structural Modifications and Their Biological Implications

To further explore the SAR of this compound, systematic modifications have been made to different parts of the molecule. These include altering the substituent at the 4-position, modifying the indole nitrogen, and varying the ester group.

Replacing the fluorine atom at the 4-position with other halogens such as chlorine, bromine, or iodine allows for a systematic investigation of the effects of size, electronegativity, and polarizability on biological activity. Generally, as one moves down the halogen group from fluorine to iodine, the atomic radius and polarizability increase, while the electronegativity decreases.

These changes can significantly impact the nature of the interactions with a biological target. For example, larger halogens like bromine and iodine are more capable of forming halogen bonds, a type of non-covalent interaction where the halogen atom acts as an electrophilic center. The strength of this interaction generally increases with the polarizability of the halogen (I > Br > Cl > F).

While direct comparative studies on the 4-halo-substituted ethyl indole-2-carboxylates are not extensively documented in the public domain, research on other classes of indole derivatives provides insights. For instance, in a series of indole-2-carboxamides, the presence of a chloro or fluoro group at the C5 position was found to enhance the modulation potency at the CB1 receptor. nih.gov The synthesis of 4-bromo-1H-indole-2-carboxylic acid and its derivatives is well-established, indicating its importance as a chemical intermediate for SAR studies. sci-hub.senih.govbldpharm.comlookchem.com

Table 1: Comparison of 4-Halogen Substituted Analogs

| Compound Name | Halogen at C4 | Atomic Radius (Å) | Electronegativity (Pauling Scale) | Potential for Halogen Bonding |

|---|---|---|---|---|

| This compound | F | 0.57 | 3.98 | Weak |

| Ethyl 4-chloro-1H-indole-2-carboxylate | Cl | 0.99 | 3.16 | Moderate |

| Ethyl 4-bromo-1H-indole-2-carboxylate | Br | 1.14 | 2.96 | Strong |

| Ethyl 4-iodo-1H-indole-2-carboxylate | I | 1.33 | 2.66 | Strongest |

Note: This table presents general properties of the halogens and their potential for halogen bonding. The actual biological activity would depend on the specific target and binding pocket environment.

The introduction of hydroxy, nitro, or amino groups at the 4-position dramatically alters the electronic and steric properties of the indole ring, leading to different biological activities.

Hydroxy Substitution: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming strong interactions within a receptor's binding site. The synthesis of ethyl 4-hydroxy-1H-indole-2-carboxylate has been reported, providing a key intermediate for biological evaluation. sigmaaldrich.comsigmaaldrich.com

Nitro Substitution: The nitro group is a strong electron-withdrawing group and a hydrogen bond acceptor. Its presence can significantly alter the charge distribution of the indole ring. Ethyl 4-nitroindole-2-carboxylate is a known compound and serves as a versatile intermediate in the synthesis of various bioactive molecules, including anti-inflammatory and anti-cancer agents. chemimpex.comresearchgate.netnih.gov

Amino Substitution: The amino group can act as a hydrogen bond donor and, when protonated, can form ionic interactions. The synthesis of ethyl 4-amino-1H-indole-2-carboxylate provides a building block for further derivatization and biological testing.

Table 2: Properties of Analogs with Hydroxy, Nitro, and Amino Substitutions

| Compound Name | Substituent at C4 | Electronic Effect | Hydrogen Bonding Potential |

|---|---|---|---|

| Ethyl 4-hydroxy-1H-indole-2-carboxylate | -OH | Electron-donating | Donor and Acceptor |

| Ethyl 4-nitro-1H-indole-2-carboxylate | -NO₂ | Strong electron-withdrawing | Acceptor |

| Ethyl 4-amino-1H-indole-2-carboxylate | -NH₂ | Electron-donating | Donor |

Note: The biological implications of these substitutions are highly target-dependent.

Alkylation or acylation of the indole nitrogen (N1) is a common strategy to explore the importance of the N-H group for biological activity. The indole N-H can act as a hydrogen bond donor, and its substitution can either abolish a critical interaction or, conversely, lead to improved activity by, for example, increasing lipophilicity and cell permeability.

Studies on related indole derivatives have shown that N-alkylation can have a significant impact on biological activity. For example, in a series of indole-2-carboxamides, N-unsubstituted and N-alkylated analogs exhibited similar functional activity at the CB2 receptor, but the N-unsubstituted compound showed potent inhibitory activity against pediatric glioblastoma cells. mdpi.com The development of one-pot Fischer indolisation–N-alkylation sequences has facilitated the rapid synthesis of libraries of N-substituted indoles for SAR studies. rsc.org

Modification of the ethyl ester group at the C2 position is another key area of SAR exploration. The size and nature of the alcohol moiety of the ester can be varied to probe the steric and electronic requirements of the binding site. For instance, replacing the ethyl group with smaller (methyl) or larger, more complex alkyl or aryl groups can impact binding affinity and selectivity.

Hydrolysis of the ester to the corresponding carboxylic acid is a common transformation. In many cases, the carboxylic acid is the more active form of the molecule, as the carboxylate can form strong ionic interactions with positively charged residues in a binding pocket. sci-hub.se Conversely, converting the carboxylic acid to an amide (carboxamide) introduces a hydrogen bond donor and can significantly alter the compound's biological profile and pharmacokinetic properties. nih.govmdpi.comnih.govnih.gov

Table 3: Common Modifications of the Ester Group and Their Potential Impact

| Modification | Potential Impact on Properties |

|---|---|

| Methyl Ester | Smaller size, may fit into more constrained binding pockets. |

| Isopropyl/tert-Butyl Ester | Increased steric bulk, may enhance selectivity or introduce steric hindrance. |

| Benzyl Ester | Introduction of an aromatic ring, potential for π-π stacking interactions. |

| Carboxylic Acid | Increased polarity, potential for ionic interactions. |

| Carboxamide | Introduction of a hydrogen bond donor, altered polarity and solubility. |

Note: The specific biological outcome of these modifications is dependent on the target protein.

Computational Chemistry Approaches to SAR Analysis

Computational techniques are instrumental in elucidating the structure-activity relationships (SAR) of this compound analogs. By modeling the physicochemical properties and spatial arrangements of these compounds, researchers can predict their biological activity and mechanism of action at a molecular level.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This technique is crucial for understanding the binding modes of this compound analogs and identifying key interactions that contribute to their biological activity.

In studies of indole-2-carboxylic acid derivatives as dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO), two enzymes implicated in tumor immunotherapy, molecular docking has been pivotal. ebi.ac.uk For instance, docking simulations predicted the binding modes of 6-acetamido-indole-2-carboxylic acid derivatives within the binding pockets of both IDO1 and TDO. ebi.ac.uk These simulations revealed that the indole scaffold and the carboxylate group are critical for chelating with the heme iron in the active site of the enzymes, a key interaction for inhibitory activity.

Similarly, research into indole-2-carboxylic acid derivatives as HIV-1 integrase inhibitors has utilized molecular docking to analyze binding conformations. nih.gov These studies have shown that the indole core and the C2 carboxyl group can effectively chelate with two Mg²⁺ ions within the active site of the integrase enzyme. nih.gov The introduction of a halogenated phenyl group, analogous to the 4-fluoro substitution, can lead to beneficial π-π stacking interactions with key residues, enhancing the inhibitory effect. nih.gov

The following table summarizes representative molecular docking data for indole-2-carboxylate (B1230498) analogs with different biological targets.

| Compound Analog | Biological Target | Key Interactions Observed in Docking | Reference |

| 6-acetamido-indole-2-carboxylic acid | IDO1/TDO | Heme iron chelation, hydrogen bonding | ebi.ac.uk |

| Indole-2-carboxylic acid derivative | HIV-1 Integrase | Mg²⁺ chelation, π-π stacking | nih.gov |

| Indole-aminoquinazoline hybrid | EGFR-TK | Hydrogen bonding with ATP binding site | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized analogs and for identifying the key molecular descriptors that govern their potency.

For indole derivatives, QSAR studies have been successfully applied to predict their inhibitory activity against various targets. For example, a QSAR model was developed for isatin (B1672199) and indole derivatives as inhibitors of the SARS-CoV 3C-like protease (3CLpro). nih.gov This model identified that certain molecular descriptors, which can be influenced by substitutions like the 4-fluoro group, are critical for inhibitory activity. nih.gov

In the context of this compound analogs, a QSAR model could be developed using a training set of compounds with varying substituents on the indole ring and the ester group. The biological activity data, such as IC₅₀ values, would be correlated with calculated molecular descriptors like:

Electronic properties: (e.g., partial charges, dipole moment) influenced by the electron-withdrawing nature of the fluorine atom.

Steric properties: (e.g., molecular volume, surface area) affected by the size and shape of different substituents.

Hydrophobic properties: (e.g., logP) which can be modulated by the fluorine atom and other functional groups.

The resulting QSAR equation would take a general form, such as:

log(1/IC₅₀) = c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ... + constant

This equation would allow for the prediction of the biological activity of novel analogs, thereby guiding synthetic efforts towards more potent compounds. The development of such models is a key strategy in the rational design of new therapeutic agents based on the this compound scaffold.

The table below illustrates the types of descriptors that would be used in a hypothetical QSAR study of this compound analogs.

| Descriptor Type | Example Descriptor | Potential Influence of 4-Fluoro Group |

| Electronic | Atomic Charge on C4 | Increased positive charge |

| Steric | Molecular Volume | Minor increase |

| Hydrophobic | LogP | Increased lipophilicity |

| Topological | Wiener Index | Altered molecular branching |

Investigations into the Biological Activity and Mechanisms of Action

Broad Spectrum Biological Activity Profiling

Research into indole (B1671886) derivatives has revealed a wide array of biological activities. While specific broad-spectrum profiling data for Ethyl 4-fluoro-1H-indole-2-carboxylate is not extensively detailed in the public domain, the broader class of indole-2-carboxylates has been investigated for various therapeutic applications. Derivatives of indole-2-carboxylic acid, the parent acid of the title compound, have been identified as promising scaffolds for the development of inhibitors against HIV-1 integrase, a crucial enzyme for viral replication. nih.gov The introduction of a fluorine atom at the 4-position of the indole ring, as seen in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Specific Biological Targets and Receptor Interactions

The biological activity of a compound is intrinsically linked to its interaction with specific molecular targets within a biological system. For indole derivatives, these interactions can range from receptor modulation to enzyme inhibition.

Modulation of Receptor Activity

There is limited specific information available regarding the modulation of receptor activity by this compound. However, the indole scaffold is known to interact with a variety of receptors. For example, the indole derivative eletriptan (B1671169) is an anti-migraine drug that acts on serotonin (B10506) receptors. mdpi.com This highlights the potential of indole-based compounds to modulate receptor functions, although specific studies on this compound are needed to confirm such activity.

Enzyme Inhibition Studies

A significant area of research for indole-2-carboxylic acid derivatives has been in the field of enzyme inhibition. Notably, these compounds have been investigated as inhibitors of HIV-1 integrase. nih.govnih.gov The mechanism of inhibition involves the chelation of two Mg²⁺ ions within the active site of the integrase enzyme, which is essential for its strand transfer activity. nih.govnih.gov While specific IC₅₀ values for this compound are not provided in the available literature, a derivative, indole-2-carboxylic acid itself, was found to inhibit the integration of viral DNA with an IC₅₀ of 32.37 μM. nih.gov Further structural optimization of this scaffold has led to derivatives with significantly improved inhibitory effects. nih.govrsc.org

Another enzyme target for related indole derivatives is the mycobacterial membrane protein large 3 (MmpL3), a crucial transporter in Mycobacterium tuberculosis. nih.gov Indole-2-carboxamides have been designed to target this protein, with some analogues showing potent activity. nih.gov

Ligand-Target Binding Assays

Binding mode analysis of indole-2-carboxylic acid derivatives with HIV-1 integrase has revealed key interactions. The indole nucleus and the C2 carboxyl group can form a chelating triad (B1167595) with the two magnesium ions in the active site. nih.gov Additionally, hydrophobic interactions between the indole core and viral DNA contribute to the binding. nih.gov For certain optimized derivatives, a π-π stacking interaction with a deoxyadenosine (B7792050) residue (dA21) of the viral DNA has been observed. rsc.org

In the context of MmpL3 inhibition, docking studies of indoleamide ligands have shown a specific binding profile within the active site of the transporter. nih.gov

Cellular and Molecular Biology Studies

Cell-Based Assays for Biological Response

Cell-based assays are crucial for evaluating the biological response to a compound in a cellular context. While specific cell-based assay data for this compound is limited, studies on related compounds provide insights. For instance, various indole-2-carboxamide derivatives have been evaluated for their cytotoxic activity against mammalian cells (e.g., Vero cells) to determine their selectivity index (SI) when assessing their antitubercular activity. nih.gov

In the realm of anticancer research, indole derivatives have been tested against various cancer cell lines. nih.govmdpi.comnih.gov For example, some indole-2-carboxamide derivatives have been evaluated for their cytotoxic and antiproliferative activities against pediatric glioblastoma multiforme (GBM) cell lines. nih.gov The table below summarizes the activity of some related indole-2-carboxamide compounds.

| Compound | Target Cell Line | Activity | IC₅₀ (μM) | Reference |

| 8f | KNS42 (GBM) | Cytotoxic | 0.84 | nih.gov |

| 9a | KNS42 (GBM) | Cytotoxic | 8.25 | nih.gov |

| 9a | KNS42 (GBM) | Antiproliferative | 9.85 | nih.gov |

| 15 | KNS42 (GBM) | Cytotoxic | 5.04 | nih.gov |

| 15 | KNS42 (GBM) | Antiproliferative | 6.62 | nih.gov |

Furthermore, transcriptional analysis of KNS42 cells treated with a specific indoleamide derivative revealed a significant downregulation in the expression of genes involved in tumor progression, such as carbonic anhydrase 9 (CA9) and spleen tyrosine kinase (SYK). nih.gov

Gene Expression and Protein Regulation Studies

There are no available scientific reports or data tables detailing studies on how this compound may influence gene expression or regulate protein activity. Research has been conducted on other indole derivatives, such as certain indole-2-carboxamides, which have been shown to affect the expression of specific genes in cancer cell lines. However, these findings cannot be directly attributed to this compound.

Investigation of Intracellular Signaling Pathways

Currently, there is no published research that investigates the effects of this compound on intracellular signaling pathways. While related compounds, such as other indole-2-carboxylic acid derivatives, have been explored as inhibitors of pathways involving kinases or viral enzymes like HIV-1 integrase, no such studies have been reported for this compound itself. nih.govnih.gov

Preclinical Research Applications

Consistent with the lack of data on its mechanisms of action, there is no specific preclinical research available for this compound in the scientific literature.

In Vitro Efficacy Assessments

No data from in vitro efficacy assessments for this compound have been published. Studies on analogous compounds, such as other substituted indole-2-carboxylate (B1230498) derivatives, have shown a range of in vitro activities, including antiviral and anticancer effects. researchgate.netresearchgate.netnih.govactanaturae.ruactanaturae.ru For example, certain indole-2-carboxylate derivatives have demonstrated inhibitory activity against various viruses, and some indole-2-carboxamides have shown cytotoxicity against cancer cell lines. nih.govmdpi.com However, these results are specific to the tested derivatives and not to this compound.

Table 1: In Vitro Efficacy Data for Analogs of this compound (Illustrative) This table is for illustrative purposes only, as no direct data for this compound is available.

| Compound/Analog | Target/Assay | Activity Metric | Result | Reference |

|---|---|---|---|---|

| Indole-2-carboxylic acid derivative 17a | HIV-1 Integrase Inhibition | IC₅₀ | Data not specified | nih.gov |

| Indole-2-carboxylic acid derivative 20a | HIV-1 Integrase Inhibition | IC₅₀ | 0.13 µM | nih.gov |

| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Influenza A Virus | IC₅₀ | 7.53 µmol/L | researchgate.net |

| 1H-indole-2-carboxylic acid derivative C11 | Bel-7402/5-Fu liver cancer cells | IC₅₀ | Not specified | nih.gov |

In Vivo Pharmacological Studies (Excluding Dosage/Administration)

There are no published in vivo pharmacological studies for this compound. Consequently, there is no information regarding its efficacy or pharmacological properties in animal models.

Advanced Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of Ethyl 4-fluoro-1H-indole-2-carboxylate. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecule's connectivity and environment can be constructed.

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons in the molecule. The spectrum is expected to show distinct signals for the aromatic protons on the indole (B1671886) ring, the ethyl ester protons, and the N-H proton.

The aromatic region would be particularly informative. The fluorine atom at the C4 position introduces characteristic splitting patterns due to H-F coupling. The proton at C5 would appear as a doublet of doublets, coupled to both the proton at C6 and the fluorine at C4. Similarly, the proton at C3, being adjacent to the electron-withdrawing carboxylate group, would likely appear as a singlet or a finely split multiplet. The protons of the ethyl group will present as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, a result of their coupling to each other. mdpi.com The N-H proton of the indole ring typically appears as a broad singlet. amazonaws.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| NH | ~9.0-9.5 | br s | - |

| H-3 | ~7.1-7.3 | s | - |

| H-5 | ~7.0-7.2 | dd | J(H5-H6), J(H5-F4) |

| H-6 | ~7.2-7.4 | t | J(H6-H5), J(H6-H7) |

| H-7 | ~7.4-7.6 | d | J(H7-H6) |

| -OCH₂CH₃ | ~4.4 | q | J(CH₂-CH₃) |

Note: Predicted values are based on data for similar indole compounds. Actual experimental values may vary.

The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon signals are indicative of their electronic environment. The carbon atom directly bonded to the fluorine (C-4) will exhibit a large one-bond C-F coupling constant, appearing as a doublet. Other carbons in the vicinity will show smaller, multi-bond C-F couplings.

The carbonyl carbon of the ester group is expected to resonate at the downfield end of the spectrum, typically around 160-165 ppm. mdpi.com The carbons of the indole ring will appear in the aromatic region (approximately 100-140 ppm), with their specific shifts influenced by the fluorine substituent and the carboxylate group. amazonaws.com The ethyl group carbons will have characteristic upfield shifts.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~162 |

| C-2 | ~127 |

| C-3 | ~108 |

| C-4 | ~155 (d, ¹JCF) |

| C-5 | ~115 (d, ²JCF) |

| C-6 | ~123 |

| C-7 | ~110 (d, ³JCF) |

| C-7a | ~137 |

| C-3a | ~125 (d, ²JCF) |

| -OCH₂CH₃ | ~61 |

Note: Predicted values are based on data for similar indole compounds. 'd' indicates a doublet due to C-F coupling.

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at the C4 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal will be split into a multiplet due to coupling with adjacent protons, primarily H-3 and H-5, providing further structural confirmation. The expected chemical shift for a fluorine atom attached to an aromatic ring in this context would be in the range of -120 to -130 ppm relative to a standard such as CFCl₃. amazonaws.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₁₁H₁₀FNO₂.

Electron ionization mass spectrometry (EI-MS) would reveal the compound's fragmentation pattern, which is a unique fingerprint that can aid in structural elucidation. The molecular ion peak ([M]⁺) would be observed at m/z = 207. The fragmentation is likely to involve the loss of the ethoxy group (-OCH₂CH₃) to give a fragment at m/z = 162, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z = 134. nist.gov Another characteristic fragmentation pathway for ethyl esters is the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty rearrangement, which would result in a fragment corresponding to 4-fluoro-1H-indole-2-carboxylic acid. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic transitions within the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its functional groups. A broad peak in the region of 3300-3400 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. mdpi.com A strong absorption band around 1700-1720 cm⁻¹ is indicative of the C=O stretching of the ester group. mdpi.com The C-F bond will have a characteristic stretching vibration in the fingerprint region, typically between 1000 and 1400 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be observed in their respective characteristic regions.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, reveals information about the conjugated π-electron system of the indole ring. Indole and its derivatives typically exhibit two main absorption bands. For this compound, these bands are expected to be around 220-240 nm and 280-300 nm, corresponding to π→π* electronic transitions within the aromatic system. nih.gov The exact position and intensity of these bands can be influenced by the fluorine substituent and the solvent used.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in the solid state. If suitable single crystals of this compound can be grown, this technique can provide a three-dimensional model of the molecule.

Table 3: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value/Information |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Bond Lengths (Å) | C-F: ~1.35, C=O: ~1.22, N-H: ~0.86 |

Note: Predicted values are based on the known crystal structure of ethyl 1H-indole-2-carboxylate and general crystallographic principles.

Future Research Directions and Therapeutic Potential

Exploration of Novel Synthetic Pathways

The synthesis of functionalized indoles is a central theme in organic and medicinal chemistry. While classic methods like the Fischer, Reissert, and Bartoli indole (B1671886) syntheses are foundational, future research will likely focus on developing more efficient, scalable, and environmentally benign pathways to Ethyl 4-fluoro-1H-indole-2-carboxylate and its derivatives. researchgate.netsci-hub.se

Modern synthetic strategies are increasingly reliant on transition-metal-catalyzed reactions, particularly those using palladium, which offer flexible and modular routes to complex indole structures. Future explorations may involve the refinement of palladium-catalyzed cyclization reactions to construct the 4-fluoroindole (B1304775) core from readily available precursors. Additionally, the development of one-pot tandem reactions, where multiple bonds are formed in a single operation, represents a promising avenue for streamlining the synthesis of highly substituted indoles. acs.org Research into novel catalytic systems, such as those employing rhodium for formal [5+1] cyclizations or samarium(II) iodide for reductive processes, could also open new pathways to this scaffold. acs.org

Another area of interest is the late-stage functionalization of the indole ring. Methods that allow for the precise introduction of various substituents onto the pre-formed this compound scaffold would be highly valuable for creating diverse chemical libraries for biological screening. This includes developing novel C-H activation and functionalization techniques that are regioselective for the indole nucleus.

Discovery of New Biological Targets and Pathways

The indole scaffold is recognized as a "privileged" structure, capable of interacting with a multitude of biological targets. Derivatives of indole have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects. nih.gov For this compound, a key area of future research will be the systematic exploration of its biological targets and the elucidation of the pathways it modulates.

Initial investigations would likely involve high-throughput screening against various cell lines and enzyme panels to identify potential bioactivities. Given the known activities of related fluorinated indoles, promising areas of investigation include:

Oncology: Indole derivatives are known to induce apoptosis and cell cycle arrest in cancer cells. mdpi.com Future studies could explore whether this compound or its derivatives can inhibit key cancer-related targets such as protein kinases, histone deacetylases (HDACs), or tubulin polymerization. nih.gov

Infectious Diseases: Indole compounds have been investigated as inhibitors of viral enzymes, such as HIV reverse transcriptase and integrase. researchgate.netnih.gov The 4-fluoro substitution pattern, in particular, has been found in potent inhibitors of HIV-1. researchgate.net Furthermore, 4-fluoroindole has been shown to enhance the efficacy of antibiotics against multi-drug resistant bacteria, suggesting a potential role in combating antimicrobial resistance. ossila.com

Neurological Disorders: The indole core is central to many neuroactive compounds. Derivatives of 4-fluoroindole are being explored for their potential in treating neurological disorders and have shown activity at serotonin (B10506) receptors, which are implicated in conditions like obsessive-compulsive disorder (OCD). chemimpex.comwikipedia.org

Development of Advanced Therapeutic Agents

Building on the discovery of biological targets, the next logical step is the development of advanced therapeutic agents derived from the this compound scaffold. This involves a multidisciplinary approach combining medicinal chemistry, pharmacology, and molecular biology to design and synthesize compounds with improved potency, selectivity, and drug-like properties.

Research in this area will focus on structure-activity relationship (SAR) studies to understand how modifications to the parent molecule affect its biological activity. Key areas for modification include:

The Carboxylate Group: The ethyl ester at the 2-position is a versatile handle for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide range of amides, esters, or other functional groups. mdpi.com This position is crucial for interaction with certain enzymes, as seen in indole-2-carboxylic acid derivatives that act as HIV-1 integrase inhibitors by chelating metal ions in the active site. nih.gov

The Indole Nitrogen: The N-H group of the indole ring can be alkylated or arylated to introduce new substituents that can modulate the compound's properties and interactions with biological targets. mdpi.com

The Benzene (B151609) Ring: Further substitution on the benzene portion of the indole nucleus can be explored to fine-tune the electronic and steric properties of the molecule.

Based on the activities of related compounds, derivatives of this compound could be developed into novel treatments for cancer, HIV, and various neurological conditions. chemimpex.comresearchgate.netnih.gov

Design of Highly Selective and Potent Analogs

A major challenge in drug development is achieving high selectivity for the desired biological target to minimize off-target effects and toxicity. Future research will employ rational drug design and computational modeling to create analogs of this compound with enhanced potency and selectivity.

By identifying a validated biological target, molecular docking studies can be used to predict how different analogs will bind to the target's active site. This computational insight can guide the synthesis of new derivatives with optimized interactions. For example, if the target is an enzyme, analogs can be designed to form specific hydrogen bonds or hydrophobic interactions with key amino acid residues.

The synthesis of a library of analogs with systematic variations is a common strategy. For instance, different halogen atoms (Cl, Br) could be tested at the 4-position, or additional substituents could be introduced at other positions (5, 6, or 7) on the indole ring. As an example, indolyl aryl sulfones with a 5-chloro-4-fluoro substitution pattern have shown exceptional potency against drug-resistant HIV-1 strains. researchgate.net Similarly, the design of indole-2-carboxamides has led to the discovery of agents with activity against Mycobacterium tuberculosis and pediatric brain tumor cells. nih.gov

Applications in Chemical Biology and Probe Development

Beyond direct therapeutic applications, this compound and its derivatives have significant potential as tools in chemical biology. The indole scaffold's intrinsic fluorescence properties can be harnessed to develop chemical probes for bioimaging. ossila.comchemimpex.com

Future research could focus on synthesizing derivatives of this compound that are conjugated to fluorophores or other reporter groups. These probes could be used to:

Visualize and track biological processes in living cells. chemimpex.com

Identify and study the localization of specific proteins or enzymes. chemimpex.com

Monitor cellular changes in response to therapeutic agents. ossila.com

Furthermore, by attaching reactive groups or photo-crosslinkers, derivatives can be designed as activity-based probes to covalently label and identify new biological targets, a crucial step in understanding disease mechanisms and discovering new drug targets. The versatility of the 4-fluoroindole scaffold makes it an excellent starting point for creating sophisticated molecular tools to probe complex biological systems. chemimpex.comchemimpex.com

Q & A

Q. What are the standard synthetic routes for Ethyl 4-fluoro-1H-indole-2-carboxylate, and how can reaction conditions be optimized for higher yields?

Answer: The compound is typically synthesized via the Fischer indole synthesis , a classical method involving the cyclization of phenylhydrazine derivatives with carbonyl compounds under acidic conditions . For this compound, the starting materials include fluorinated phenylhydrazine and ethyl glyoxylate. Key parameters for optimization include:

- Acid catalyst choice : Polyphosphoric acid or HCl are commonly used, with polyphosphoric acid favoring higher yields due to stronger cyclization efficiency.

- Temperature : Elevated temperatures (80–120°C) accelerate cyclization but require careful control to avoid side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

Industrial-scale synthesis often employs continuous flow reactors to enhance reproducibility and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Answer: A multi-technique approach is recommended:

- NMR spectroscopy : H and C NMR confirm the presence of the ethyl ester group (e.g., triplet at ~1.3 ppm for CH and quartet at ~4.3 ppm for CH) and fluorine substitution on the indole ring .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 223.07 for CHFNO).

- X-ray crystallography : Resolves bond angles and substituent positions (e.g., C-F bond length ~1.34 Å) .

- HPLC : Quantifies purity (>98% is typical for research-grade material) using C18 columns and UV detection at 254 nm .

Q. What preliminary biological screening methods are suitable for evaluating this compound’s bioactivity?

Answer: Initial screens often focus on:

- Enzyme inhibition assays : Test interactions with kinases (e.g., EGFR) or proteases using fluorogenic substrates. For example, indole derivatives are known to inhibit HIV integrase at IC values <10 µM .

- Cytotoxicity studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects. Fluorinated indoles often show enhanced activity due to improved membrane permeability .

- Molecular docking : Preliminary computational modeling (e.g., AutoDock Vina) predicts binding affinities to targets like cyclooxygenase-2 (COX-2) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for fluorinated indole derivatives?

Answer: Discrepancies often arise from variations in assay conditions or substituent positioning. Mitigation strategies include:

- Control experiments : Standardize solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) and cell passage number.

- SAR studies : Compare this compound with analogs (e.g., 5-fluoro or 6-fluoro isomers) to isolate fluorine’s role. For example, 4-fluoro substitution may enhance π-stacking in enzyme binding pockets .

- Metabolic stability tests : Use liver microsomes to assess whether rapid degradation (e.g., ester hydrolysis) skews activity data .

Q. What computational methods are effective for predicting the electronic properties and reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the C-3 position of the indole ring is often electron-rich, making it reactive toward electrophiles .

- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to evaluate membrane permeability. Fluorine’s electronegativity increases dipole moments, enhancing solubility in hydrophobic environments .

- QSPR models : Correlate substituent effects (e.g., Hammett σ values for fluorine) with bioactivity .

Q. How can reaction mechanisms for derivatization (e.g., nucleophilic substitution at the 4-fluoro position) be experimentally validated?

Answer:

- Kinetic isotope effects (KIE) : Replace F with F to track substitution rates via radio-TLC or PET imaging.

- Intermediate trapping : Use low-temperature NMR to identify transient species (e.g., Meisenheimer complexes in SNAr reactions) .

- Computational transition state analysis : Locate energy barriers for fluorine displacement using Gaussian or ORCA software .

Q. What strategies optimize the compound’s stability under experimental storage conditions?

Answer:

- Temperature control : Store at 2–8°C in amber vials to prevent photodegradation of the indole ring .

- Lyophilization : Convert to a stable powder form, reducing hydrolysis of the ester group.

- Protective additives : Include antioxidants (e.g., BHT) in stock solutions to inhibit radical-mediated decomposition .

Q. How do steric and electronic effects of the 4-fluoro group influence regioselectivity in cross-coupling reactions?

Answer:

- Steric effects : The 4-fluoro group directs coupling to the C-3 position (less steric hindrance) in Suzuki-Miyaura reactions.

- Electronic effects : Fluorine’s electron-withdrawing nature activates the indole ring for Pd-catalyzed couplings at C-5 (meta to fluorine) .

- Case study : this compound shows higher reactivity with aryl boronic acids at C-3 compared to non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.